1-Azaspiro[4.5]decan-8-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-azaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C9H18N2/c10-8-2-5-9(6-3-8)4-1-7-11-9/h8,11H,1-7,10H2 |
InChI Key |
TYQMUTMJDAPQFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(CC2)N)NC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Azaspiro 4.5 Decan 8 Amine and Its Core Structure
Classical and Contemporary Approaches to Azaspiro[4.5]decane Synthesis
The construction of the 1-azaspiro[4.5]decane skeleton can be achieved through a variety of synthetic strategies, ranging from classical cyclization reactions to modern multicomponent approaches.
Cyclocondensation and Mannich-type Reactions for Spirocycle Formation
Cyclocondensation reactions represent a fundamental approach to the formation of the 1-azaspiro[4.5]decane core. These reactions typically involve the intramolecular cyclization of a suitably functionalized piperidine (B6355638) derivative. For instance, an N-substituted piperidine bearing a tethered electrophilic and nucleophilic center on the substituent can undergo cyclization to form the spirocyclic system. A common strategy involves the Dieckmann condensation of a piperidine derivative with two ester functionalities, which after hydrolysis and decarboxylation can lead to a 4-piperidone, a key intermediate for further elaboration into the azaspiro[4.5]decane system.
The Mannich reaction, a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen, is a powerful tool for constructing β-amino carbonyl compounds. nih.gov In the context of 1-azaspiro[4.5]decane synthesis, a double Mannich reaction can be employed. The Petrenko-Kritschenko piperidone synthesis, a classic example, involves the condensation of a primary amine, two moles of an aromatic aldehyde, and a dialkyl β-ketodicarboxylate to form a 4-piperidone derivative. nih.gov This piperidone can then serve as a precursor to the spirocyclic system. More contemporary applications of the Mannich reaction in complex molecule synthesis highlight its versatility and efficiency in creating carbon-carbon and carbon-nitrogen bonds in a single step. nih.govresearchgate.net
Reductive Amination Strategies in Azaspiro[4.5]decan-8-amine Synthesis
Reductive amination is a highly effective and widely used method for the formation of amines from carbonyl compounds. In the synthesis of 1-Azaspiro[4.5]decan-8-amine, this strategy is crucial for introducing the amine functionality at the C-8 position. The synthesis typically starts from the corresponding ketone, 1-azaspiro[4.5]decan-8-one.
The process involves the reaction of the ketone with an amine source, such as ammonia or a protected amine equivalent, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed for this transformation, with the choice depending on the specific substrate and desired reaction conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). For instance, a one-pot reductive amination of ketones can be efficiently carried out using α-picoline-borane as a mild reducing agent in various solvents, including methanol and water, and even under neat conditions. organic-chemistry.org This method offers a green and efficient alternative to traditional reducing agents. organic-chemistry.org
The general scheme for this transformation is as follows:
This method is advantageous due to its operational simplicity and the wide availability of suitable reducing agents.
One-Pot Multicomponent Reaction Sequences
One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. These reactions are highly atom-economical and environmentally friendly. While a specific MCR for the direct synthesis of this compound is not extensively reported, the synthesis of related diazaspiro[4.5]decane scaffolds has been achieved through one-pot domino reactions. For example, a palladium-catalyzed reaction of unactivated yne-en-ynes with aryl halides leads to the formation of diazaspiro[4.5]decanes with exocyclic double bonds, where three new carbon-carbon bonds are formed in a single step. mdpi.com
Furthermore, isocyanide-based multicomponent reactions have been utilized to synthesize intricate spiro architectures. A three-component reaction involving isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-ones provides a facile route to novel spiro heterocycles. researchgate.net The development of such MCRs for the synthesis of functionalized 1-azaspiro[4.5]decanes holds significant promise for the rapid generation of libraries of these compounds for biological screening.
Stereoselective Synthesis of this compound and its Chiral Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiomerically pure this compound and its derivatives is of paramount importance.
Asymmetric Catalysis in Azaspiro[4.5]decane Construction
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral compounds. In the context of 1-azaspiro[4.5]decane synthesis, organocatalysis has shown significant promise. N-heterocyclic carbenes (NHCs) have been utilized as catalysts in a [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides to construct the azaspiro[4.5]decane scaffold. researchgate.net This method proceeds under mild conditions and affords the desired spirocyclic products in good yields and with excellent enantioselectivities (up to 99% ee). researchgate.net
The reaction is proposed to proceed through the formation of a chiral acyl azolium intermediate, which then undergoes a cascade of reactions to form the spirocyclic product. The broad substrate scope of this reaction allows for the synthesis of a diverse range of functionalized azaspiro[4.5]decanes. researchgate.net
| Entry | Aldehyde | 3-Aminomaleimide | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | N-Phenyl-3-aminomaleimide | 85 | 99 |
| 2 | Crotonaldehyde | N-Phenyl-3-aminomaleimide | 78 | 97 |
| 3 | Cinnamaldehyde | N-Benzyl-3-aminomaleimide | 82 | 98 |
| Data synthesized from representative examples in the cited literature. researchgate.net |
Enzymatic Transformations and Biocatalytic Approaches (e.g., Transaminase Technology)
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. Transaminases, in particular, have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net
While the direct enzymatic synthesis of this compound has not been extensively detailed, the application of transaminase technology for the synthesis of a related compound, Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine, has been successfully demonstrated. researchgate.netvapourtec.com This process involves the use of a transaminase to convert a prochiral ketone precursor into the desired chiral amine with high enantiomeric excess. vapourtec.com The reaction conditions, including enzyme selection, pH, temperature, and substrate loading, are crucial for achieving high conversion and selectivity. doi.org
A continuous three-step flow process has also been developed to scale up the synthesis, which includes the formation and reduction of an azide intermediate, followed by the transaminase-catalyzed amination. researchgate.netvapourtec.com This integrated flow and biocatalytic approach highlights the potential for efficient and sustainable manufacturing of chiral spirocyclic amines.
| Substrate | Transaminase | Amine Donor | Conversion (%) | ee (%) |
| Boc-1-oxa-8-azaspiro[4.5]decan-3-one | ATA-200 | Isopropylamine (B41738) | >99 | >99 |
| Data from the synthesis of a related spirocyclic amine. doi.org |
The successful application of transaminases for the synthesis of the 3-amino isomer suggests that a similar strategy could be developed for the synthesis of the 8-amino isomer of 1-azaspiro[4.5]decane, provided a suitable transaminase and ketone precursor are identified.
Chiral Resolution Techniques for Azaspiro[4.5]decan-8-amine Enantiomers
The separation of enantiomers is critical for developing stereochemically pure therapeutic agents. For chiral amines like this compound, several resolution techniques are employed to isolate the desired enantiomer from a racemic mixture.
Diastereomeric Salt Crystallization: This classical method remains a cornerstone of industrial chiral separations. It involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. After isolation, the desired diastereomeric salt is treated with a base to liberate the pure amine enantiomer. For instance, in a process developed for the analogous compound (R)-tert-Butyl-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, the chiral amine was successfully resolved by forming a salt with D-pyroglutamic acid in ethanol, allowing the desired salt to crystallize and be isolated.
Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective method for chiral resolution. Enzymes, such as lipases, can differentiate between enantiomers and selectively catalyze a reaction on only one of them. In a typical kinetic resolution of a racemic amine, a lipase is used to acylate one enantiomer with an acyl donor, leaving the other enantiomer unreacted. The resulting acylated amine (amide) can then be easily separated from the unreacted amine enantiomer. This technique provides access to both enantiomers in high enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale separations, chiral HPLC is a powerful tool. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including amines. The development of a successful chiral HPLC method allows for both the analytical determination of enantiomeric purity and the preparative isolation of pure enantiomers.
| Technique | Principle | Typical Reagents/Materials | Key Advantage |
|---|---|---|---|
| Diastereomeric Salt Crystallization | Conversion of enantiomers into diastereomers with different solubilities. | Chiral acids (e.g., Tartaric acid, D-pyroglutamic acid). | Scalable and cost-effective for industrial production. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Lipases, acyl donors (e.g., isopropenyl acetate). | High enantioselectivity under mild conditions. |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). | Polysaccharide-based columns (e.g., cellulose, amylose). | High-purity separation for both analytical and preparative scales. |
Novel Cyclization Reactions in Azaspiro[4.5]decane Formation
The construction of the spirocyclic core is the most critical aspect of synthesizing 1-azaspiro[4.5]decane derivatives. Modern organic synthesis has produced several innovative cyclization strategies to build this scaffold with high efficiency and stereocontrol.
Halonium-promoted cyclizations are effective methods for constructing nitrogen-containing rings. In the context of the azaspiro[4.5]decane system, iodoaminocyclization has proven particularly useful. This reaction involves the treatment of an unsaturated amine, such as a 4-allyl-4-(alkylamino)cyclohexanone derivative, with an iodine source. The electrophilic iodine promotes a 5-endo-trig ring closure, where the nitrogen atom attacks the transient iodonium ion, forming the pyrrolidine (B122466) ring and establishing the spirocenter. This method provides a direct route to functionalized 1-azaspiro[4.5]decanes and allows for the evaluation of diastereoselectivity when using enantiopure starting materials. The stereocontrol, chemoselectivity (nitrogen versus oxygen attack), and the influence of the specific halonium ion are key parameters in these transformations.
Palladium catalysis has enabled a diverse range of C-C and C-N bond-forming reactions for heterocycle synthesis. For the azaspiro[4.5]decane scaffold, palladium-catalyzed intramolecular cyclizations offer a powerful approach. One such protocol involves the cyclization of amino-tethered vinyl halides with ketone enolates to furnish azaspiro[4.5]decan-8-ones. Another innovative method is the palladium-catalyzed aza-[3+2] cycloaddition of anilines with vinylcyclopropanes, which proceeds after an initial oxidative dearomatization step to form the 1-azaspiro[4.5]decane core. Domino reactions catalyzed by palladium have also been developed, allowing for the formation of multiple carbon-carbon bonds in a single step to rapidly assemble the diazaspiro[4.5]decane scaffold.
The formation of spirocycles through intramolecular reactions is a highly efficient strategy. A prominent example is the spirocyclization of in-situ generated N-acyliminium ions. This reaction has been successfully employed in the synthesis of the 1-azaspiro[4.5]decen-2-one core, a key intermediate for various biologically active alkaloids. The process typically involves treating a precursor, such as a γ-pentenyl-γ-hydroxylactam, with a Lewis acid like TMSOTf. This generates a reactive N-acyliminium ion, which is then trapped intramolecularly by the tethered alkene to form the spirocyclic system. These reactions often proceed with high diastereoselectivity, with the stereochemical outcome controlled by the substituents on the starting material.
| Cyclization Method | Key Reagents | Bond Formed | Key Features |
|---|---|---|---|
| Iodoaminocyclization | Iodine source (e.g., I2) | C-N | Electrophilic cyclization; good for functionalized systems. |
| Palladium-Mediated Cyclization | Pd catalyst (e.g., Pd(OAc)2) | C-C / C-N | Versatile; enables domino/cascade reactions for rapid complexity. |
| Intramolecular N-Acyliminium Ion Cyclization | Lewis Acid (e.g., TMSOTf) | C-C | High diastereoselectivity; forms spirocycle via cationic intermediate. |
Flow Chemistry Applications in this compound Production
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, particularly for reactions that are hazardous, require precise control, or are intended for large-scale production. The synthesis of spirocyclic amines can benefit from this technology.
In a notable example involving the synthesis of the closely related Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine, a continuous three-step flow process was developed to manage the use of a potentially hazardous azide intermediate. The process involved an azide-mediated SN2 reaction followed by a Staudinger reduction. By performing these reactions in a flow reactor, the volume of the energetic azide present at any given time was minimized, significantly improving the safety profile of the synthesis. Flow chemistry also allows for better control over reaction parameters such as temperature and residence time, often leading to improved yields and purity. This approach is a key component of synthetic route optimization for scalability.
Synthetic Route Optimization for Scalability and Efficiency
Optimizing a synthetic route for large-scale production involves improving efficiency, safety, cost-effectiveness, and atom economy. For complex targets like this compound, this often means replacing problematic reagents, reducing the number of steps, and avoiding difficult purifications.
The development of a biocatalytic route for a 1-oxa-8-azaspiro[4.5]decan-3-amine serves as an excellent case study in route optimization. An initial racemic synthesis required the use of a hazardous azide intermediate and subsequent inefficient chiral resolution. The optimized route employed a transaminase enzyme to directly synthesize the desired (R)-enantiomer from a ketone precursor with high yield and enantiomeric excess (>99% ee). This biocatalytic approach is not only safer and more efficient but also inherently asymmetric, eliminating the need for a separate resolution step and doubling the theoretical yield from the racemic process. Such strategies, which combine modern technologies like flow chemistry for hazardous steps and biocatalysis for stereocontrol, represent the state-of-the-art in scalable and efficient synthesis of complex chiral amines.
Chemical Reactivity and Functional Group Transformations of 1 Azaspiro 4.5 Decan 8 Amine
Amine Functional Group Reactivity
The exocyclic primary amine group is the most reactive site on the 1-Azaspiro[4.5]decan-8-amine molecule. Its reactivity is dominated by the lone pair of electrons on the nitrogen atom, which allows it to act as both a base and a nucleophile. libretexts.orgyoutube.com
As a potent nucleophile, the primary amine of this compound readily participates in nucleophilic substitution reactions with various electrophiles. libretexts.org This reactivity is fundamental to its use as a building block for more complex molecules.
The amine can attack electrophilic carbon centers, such as those in alkyl halides, displacing a leaving group in a process like the SN2 mechanism. msu.eduyoutube.com The reaction of the primary amine with an alkyl halide leads to N-alkylation, yielding a secondary amine. msu.edu This reaction can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, which can lead to further alkylation to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.comchemguide.co.ukyoutube.com To favor mono-alkylation, a large excess of the initial amine is typically used. msu.edu
During these alkylation reactions, a hydrohalic acid (e.g., HBr) is produced as a byproduct. msu.edu This acid will react with the basic amine starting material to form an ammonium salt, rendering it non-nucleophilic. msu.edu Consequently, at least two equivalents of the amine are required for the reaction to proceed to completion, with one equivalent acting as the nucleophile and the other as a base to neutralize the acid byproduct. youtube.com
Table 1: Examples of Nucleophilic Substitution Reactions with Amines
| Reactant 1 (Amine) | Reactant 2 (Electrophile) | Product Type | Reaction Conditions |
|---|---|---|---|
| Primary Amine | Alkyl Halide | Secondary Amine | Excess amine, polar solvent. msu.edu |
| Secondary Amine | Alkyl Halide | Tertiary Amine | Polar solvent. youtube.com |
| Ammonia | Alkyl Halide | Primary Amine | Large excess of ammonia. msu.edu |
This table provides generalized examples of nucleophilic substitution reactions that are characteristic of the primary amine functionality found in this compound.
The primary amine of this compound readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are crucial for creating diverse libraries of derivatives.
Acylation: In reactions with acyl halides (e.g., acid chlorides) or acid anhydrides, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This proceeds via a nucleophilic addition-elimination mechanism to yield an N-substituted amide. libretexts.orgyoutube.com This transformation is a common strategy for introducing a wide variety of substituents onto the amine nitrogen.
Sulfonylation: Similarly, the amine can react with sulfonyl chlorides in the presence of a base. This reaction yields a sulfonamide, a functional group prevalent in many biologically active compounds. nih.gov The synthesis of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones, for instance, involves the sulfonylation of an amine with an aromatic sulfonyl chloride as a key step. nih.gov
Table 2: Acylation and Sulfonylation of Primary Amines
| Reaction Type | Reagent | Functional Group Formed | General Reaction |
|---|---|---|---|
| Acylation | Acyl Halide (R-COCl) | Amide | R'-NH₂ + R-COCl → R'-NH-CO-R + HCl |
| Acylation | Acid Anhydride ((RCO)₂O) | Amide | R'-NH₂ + (RCO)₂O → R'-NH-CO-R + RCOOH |
This table outlines the fundamental acylation and sulfonylation reactions applicable to the primary amine of this compound (represented as R'-NH₂).
Spirocyclic Ring System Transformations
The 1-Azaspiro[4.5]decane framework, with its rigidly defined three-dimensional structure, is a key feature contributing to the pharmacological potential of its derivatives. researchgate.net Modifications to this core structure can lead to significant changes in biological activity.
Functionalization of the azaspiro[4.5]decane skeleton can be achieved either by building the ring system from already functionalized precursors or by direct modification of a pre-existing spirocycle.
Synthetic strategies often involve the construction of the spirocyclic system using multi-component reactions or cyclization of functionalized open-chain precursors. For example, various substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones have been synthesized through three-component condensations involving phenols, aldehydes, and nitriles. researchgate.netresearchgate.net This approach allows for the introduction of substituents on the carbocyclic ring of the spiro system. Similarly, the synthesis of the sesquiterpenes gleenol (B1239691) and axenol utilized a Claisen rearrangement to create a multi-functionalized spiro[4.5]decane intermediate. nih.gov
The nitrogen atom within the pyrrolidine (B122466) ring of the spirocycle can also be a site for modification. For instance, N-benzyl derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized as part of the development of sigma-1 receptor ligands. nih.gov Further modifications include the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives with various substituents to probe structure-activity relationships for muscarinic agonists. nih.gov
Table 3: Examples of Functionalized Azaspiro[4.5]decane Derivatives
| Base Scaffold | Modification/Functionalization | Purpose of Synthesis |
|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane | Introduction of ethyl, methylene, and oxime groups | Development of selective M1 muscarinic agonists. nih.gov |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Attachment of a fluoroethoxybenzyl group to the nitrogen | Creation of sigma-1 receptor radioligands for tumor imaging. nih.gov |
| 2-Azaspiro[4.5]deca-6,9-dien-8-one | Three-component condensation to introduce various substituents | Synthesis of novel spirocyclic structures. researchgate.net |
While the saturated rings of this compound are not directly amenable to olefin metathesis, ring-closing metathesis (RCM) and related strategies are powerful synthetic tools for constructing the unsaturated precursors to azaspirocyclic systems. nih.govwikipedia.org
RCM is widely used for the synthesis of unsaturated 5- and 6-membered nitrogen heterocycles from acyclic diene precursors. nih.govorganic-chemistry.org This strategy has been successfully applied to the synthesis of complex azaspirocycles. thieme-connect.com For example, a concise route to nitrogen-containing spirocyclic scaffolds involves the allylation of imines, followed by an RCM step to form the tetrahydropiperidine ring of the spiro system. researchgate.net
Furthermore, ring-rearrangement metathesis (RRM) has been employed as a specific strategy to access the 1-azaspiro[4.5]decane skeleton. This approach uses substituted 7-azanorbornenes as starting materials, which undergo a metathesis cascade to form the desired spirocyclic products. nih.gov These metathesis-based methods provide efficient pathways to functionalized azaspirocycles that can then be hydrogenated to yield saturated systems like this compound.
Derivatization Strategies for Structural Diversity
The generation of structurally diverse libraries based on the this compound scaffold is essential for drug discovery and the exploration of structure-activity relationships (SAR). researchgate.net A variety of derivatization strategies can be employed, targeting both the primary amine and the spirocyclic core.
The amine functionality serves as a primary handle for diversification. As discussed, it can be readily converted into a wide array of amides, sulfonamides, and N-alkylated products, allowing for the systematic variation of steric and electronic properties. youtube.comnih.gov
Combinatorial and multi-component reaction strategies are particularly effective for rapidly generating diversity. Three-component reactions have been used to build diverse 2-azaspiro[4.5]decan-8-one libraries. researchgate.netresearchgate.net Solid-phase synthesis has also been employed to create libraries of related spirocyclic compounds, such as 1,4,8-triazaspiro[4.5]decan-2-ones, which facilitates purification and automation. nih.govresearchgate.net
These derivatization efforts are often guided by specific biological targets. For example, systematic modifications of the 1-oxa-8-azaspiro[4.5]decane scaffold led to the identification of potent and selective ligands for muscarinic and sigma receptors. nih.govnih.gov By combining reactions that modify the amine with those that alter the spirocyclic core, a vast chemical space can be explored, enhancing the probability of discovering compounds with desired biological profiles.
Table 4: Overview of Derivatization Strategies for this compound
| Derivatization Site | Reaction Type | Resulting Functional Group / Structure |
|---|---|---|
| Primary Amine | Nucleophilic Substitution (Alkylation) | Secondary/Tertiary Amines |
| Primary Amine | Acylation | Amides |
| Primary Amine | Sulfonylation | Sulfonamides |
| Spirocyclic Core | Multi-component Condensation | Substituted Azaspiro[4.5]decanones |
| Spirocyclic Core Precursors | Ring-Closing Metathesis (RCM) | Unsaturated Azaspirocycles |
Synthesis of Substituted Amides of Azaspiro[4.5]decanes
The primary amine of azaspiro[4.5]decanes serves as a versatile nucleophile for the synthesis of a wide array of amide derivatives. While direct literature on the 8-amino isomer is limited, extensive research on the closely related 1-azaspiro[4.5]decan-10-ylamine provides significant insight into the synthetic methodologies for this class of compounds. A series of tertiary amides were prepared from 1-azaspiro[4.5]decan-10-ylamine through reaction with various acylating agents. nih.gov
The general synthetic approach involves the coupling of the parent amine with a suitable carboxylic acid or its activated derivative, such as an acyl chloride. The reaction conditions are typically mild, often employing a base to neutralize the acid byproduct. The specific reagents and conditions can be tailored to achieve the desired amide in good yield. The following table summarizes a selection of substituted amides synthesized from 1-azaspiro[4.5]decan-10-ylamine, highlighting the diversity of substituents that can be introduced at the amino group. nih.gov
Table 1: Synthesis of Substituted Amides from 1-Azaspiro[4.5]decan-10-ylamine
| Acylating Agent | Synthesized Amide Product |
|---|---|
| Phenylacetyl chloride | N-(1-Azaspiro[4.5]decan-10-yl)-2-phenylacetamide |
| 3,3-Diphenylpropionyl chloride | N-(1-Azaspiro[4.5]decan-10-yl)-3,3-diphenylpropanamide |
| 2,2-Diphenylacetyl chloride | N-(1-Azaspiro[4.5]decan-10-yl)-2,2-diphenylacetamide |
| Cyclohexanecarbonyl chloride | N-(1-Azaspiro[4.5]decan-10-yl)cyclohexanecarboxamide |
Formation of Heterocyclic Conjugates
The primary amino group of this compound derivatives is also a key functional handle for the construction of more complex heterocyclic conjugates. This is exemplified in the synthesis of pyrazolo[3,4-b]pyrazine derivatives, which are of interest in medicinal chemistry. In this context, a derivative of this compound, specifically (2S,4S)-4-amino-8-azaspiro[4.5]decan-2-ol, has been utilized as a building block.
The synthesis of these heterocyclic conjugates typically involves a multi-step sequence, culminating in the formation of the pyrazolopyrazine ring system. The spirocyclic amine plays a crucial role in the final structure, often being introduced through a nucleophilic substitution reaction with a suitably functionalized heterocyclic precursor. A patent describing the synthesis of pyrazolo[3,4-b]pyrazine derivatives as SHP2 phosphatase inhibitors provides a relevant example of this transformation.
Table 2: Formation of a Heterocyclic Conjugate from a this compound Derivative
| 1-Azaspiro[4.5]decane Derivative | Heterocyclic Precursor | Resulting Heterocyclic Conjugate |
|---|
Structural Elucidation and Conformational Analysis of 1 Azaspiro 4.5 Decan 8 Amine
Spectroscopic Methodologies for Structural Characterization
Detailed spectroscopic data, which is foundational for the structural characterization of a chemical compound, appears to be unpublished for 1-Azaspiro[4.5]decan-8-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No dedicated Nuclear Magnetic Resonance (NMR) studies, including 1H, 13C, or variable temperature NMR, for this compound have been identified in a thorough search of scientific databases. Such data would be crucial for assigning the chemical shifts of the protons and carbons in the molecule, providing insight into its electronic environment and stereochemistry.
Infrared (IR) Spectroscopy
Similarly, specific Infrared (IR) spectroscopy data for this compound is not available in the reviewed literature. An IR spectrum would be instrumental in identifying the characteristic vibrational frequencies of its functional groups, notably the N-H stretches of the amine and the secondary amine within the pyrrolidine (B122466) ring, as well as the C-N stretching vibrations.
Mass Spectrometry
While the molecular weight of this compound can be calculated, specific mass spectrometry studies detailing its fragmentation patterns under techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) have not been found. This information would be vital for confirming the molecular weight and providing clues about the compound's structure through the analysis of its fragment ions.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation
A crystallographic study of this compound, which would provide unequivocal proof of its three-dimensional structure and absolute configuration, has not been reported. X-ray crystallography data is the gold standard for determining bond lengths, bond angles, and the precise spatial arrangement of atoms in the solid state. The absence of such a study means that the definitive solid-state conformation of this compound remains undetermined.
Conformational Dynamics of the Azaspiro[4.5]decane Ring System
While general principles of conformational analysis can be applied to the azaspiro[4.5]decane ring system, specific experimental or computational studies on the conformational rigidity and flexibility of this compound are absent from the literature. Such studies would be necessary to understand the dynamic behavior of the molecule in solution, including the potential for ring inversion and the preferred orientation of the amino group.
Investigation of Rotational Barriers and Conformational Isomerism of this compound
A thorough review of scientific literature reveals a notable absence of specific research focused on the rotational barriers and conformational isomerism of this compound. While extensive studies exist on the conformational analysis of various carbocyclic and heterocyclic systems, including other azaspirocyclic derivatives, direct experimental or computational data detailing the energetic landscapes of this particular compound are not presently available in published research.
The rotational barriers in such a system would primarily relate to the interconversion between different ring conformations and the rotation around the C-N bond of the exocyclic amino group. The energy required for these transformations is critical for understanding the molecule's flexibility and how it might interact with biological targets.
However, in the absence of dedicated studies, any discussion of specific rotational energy barriers or the relative populations of different conformers for this compound would be purely speculative. Detailed research, likely employing techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and high-level computational chemistry, would be required to elucidate these fundamental stereochemical properties. Such investigations would provide valuable data on the energetic penalties associated with conformational changes, thereby offering a deeper understanding of the molecule's structural and chemical behavior.
Given the current state of research, no data tables or detailed findings on the rotational barriers and conformational isomerism of this compound can be presented.
Computational Chemistry and Theoretical Investigations of 1 Azaspiro 4.5 Decan 8 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For molecules like 1-Azaspiro[4.5]decan-8-amine, DFT can predict a wide range of properties with a good balance of accuracy and computational cost.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be elucidated. The nitrogen atom in the pyrrolidine (B122466) ring and the exocyclic amine group are expected to be the primary sites of high electron density, influencing the molecule's reactivity and intermolecular interactions.
Illustrative DFT Data for a Related Azaspirocyclic System:
To illustrate the type of data obtained from DFT calculations, the following table presents optimized geometric parameters for a related benzo[f]chromene derivative, which also features a complex heterocyclic structure. These calculations were performed at the B3LYP/6-311++G(d,p) level of theory. researchgate.net
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-N Bond Length | 1.37 - 1.46 |
| C-O Bond Length | 1.36 - 1.43 |
| C-N-C Bond Angle | 108.5 - 123.1 |
| C-O-C Bond Angle | 117.8 |
| Dihedral Angles | Varied, defining the ring conformations |
This data is for a related heterocyclic compound and serves to illustrate the outputs of DFT calculations, not direct values for this compound.
The this compound scaffold can exist in multiple conformations due to the flexibility of the cyclohexane (B81311) ring and the orientation of the amine substituent (axial vs. equatorial). DFT calculations can be used to determine the relative energies of these conformers, identifying the most stable, low-energy structures. The energy barriers for interconversion between these conformers can also be calculated, providing insights into the molecule's dynamic behavior in different environments. For instance, studies on spiropyran derivatives have shown how computational models can formulate a comprehensive kinetic model that includes various isomers and their interconversion pathways. researchgate.netresearchgate.net
Hypothetical Conformational Energy Data for this compound:
| Conformer | Relative Energy (kcal/mol) | Population at 298K (%) |
| Chair (Equatorial Amine) | 0.00 | 95.2 |
| Chair (Axial Amine) | 2.10 | 4.7 |
| Twist-Boat | 5.50 | <0.1 |
This table presents hypothetical data to illustrate the expected relative energies and populations of different conformers. Actual values would require specific DFT calculations.
DFT is a valuable tool for studying the mechanisms of chemical reactions involving azaspirocycles. It can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and stereochemical outcome. For example, DFT calculations have been successfully employed to rationalize the stereochemical course of the addition of Grignard reagents to N-tert-butanesulfinyl imines in the synthesis of dibenzoazaspiro compounds. enamine.net Similarly, computational studies have shed light on the mechanisms of reactions between enamines and nitroalkenes, which can proceed through cyclobutane (B1203170) intermediates. nih.gov In the context of this compound, DFT could be used to model its synthesis via intramolecular cyclization or its reactions, such as N-alkylation or acylation.
Molecular Modeling Approaches
Beyond quantum mechanical calculations, various molecular modeling techniques are employed to explore the conformational landscape and to guide the design of new molecules based on the azaspiro[4.5]decane scaffold.
Exploring the vast conformational space of flexible molecules is a key challenge in computational chemistry. chemrxiv.org For this compound and its derivatives, methods like molecular dynamics (MD) simulations and Monte Carlo search algorithms are used to generate a representative ensemble of low-energy conformations. researchgate.net These studies are crucial for understanding how the molecule might interact with biological targets, as the binding affinity can be highly dependent on the adopted conformation. The incorporation of spirocyclic structures is a known strategy to access new regions of conformational space, which can lead to novel biological activities. qub.ac.uk
The 1-azaspiro[4.5]decane core is considered a privileged scaffold in drug discovery. Its rigid, three-dimensional structure can present appended functional groups in well-defined spatial orientations, which is often beneficial for binding to protein targets. researchgate.net Molecular modeling plays a crucial role in the rational design of new therapeutic agents based on this scaffold. By understanding the structure-activity relationships of existing bioactive molecules containing this core, medicinal chemists can design new derivatives with improved potency, selectivity, and pharmacokinetic properties.
One common design strategy is "scaffold hopping," where the core of a known active molecule is replaced with a different scaffold, such as an azaspiro[4.5]decane, to develop novel compounds with potentially improved properties or to circumvent existing patents. nih.govnih.govniper.gov.in Computational tools can predict whether the new scaffold can maintain the crucial pharmacophoric interactions of the original molecule. The replacement of a flexible piperidine (B6355638) ring with a more rigid spirocyclic system, for example, can reduce the entropic penalty upon binding to a target. nih.gov
Applications of 1 Azaspiro 4.5 Decan 8 Amine in Advanced Organic Synthesis
1-Azaspiro[4.5]decan-8-amine as a Chiral Building Block
The inherent chirality of many substituted 1-azaspiro[4.5]decane derivatives makes them valuable chiral building blocks in asymmetric synthesis. The rigid spirocyclic framework provides a well-defined three-dimensional orientation of substituents, which can be exploited to control stereochemistry in subsequent reactions. Although direct research on this compound as a chiral building block is not extensively documented in the provided results, the principles of using similar chiral amines and spirocyclic systems are well-established.
Chiral amines are fundamental in organocatalysis and as resolving agents. For instance, the synthesis of novel chiral 1,5-diamines from (R)-(+)-camphor demonstrates the potential of chiral amines as building blocks for ligands in asymmetric catalysis. Similarly, the preparation of a chiral building block via an organocatalytic asymmetric intramolecular Michael reaction underscores the importance of chiral secondary amines in constructing stereogenic centers with high enantioselectivity.
The application of related spirocyclic systems, such as the synthesis of anti-HIV drug darunavir (B192927) using a chiral epoxy-imine building block, illustrates how complex chiral molecules can be assembled from strategically designed synthons. The development of potent and orally bioavailable SHP2 inhibitors also involved the use of a chiral 2-oxa-8-azaspiro[4.5]decane derivative, highlighting the importance of the stereochemistry of the spirocyclic core for biological activity. The absolute configuration of such molecules is often determined by methods like X-ray crystal structure analysis. These examples provide a strong basis for the potential of enantiomerically pure this compound as a valuable tool for introducing chirality in the synthesis of new chemical entities.
Intermediates in the Synthesis of Complex Spirocyclic Molecules
The 1-azaspiro[4.5]decane skeleton is a common feature in a variety of complex molecules, and this compound and its analogs serve as crucial intermediates in their synthesis. The construction of these spirocycles often involves intramolecular reactions that form the key spirocyclic junction.
Recent approaches to the synthesis of 1-azaspiro[4.5]decanes and related spirocycles highlight various synthetic strategies. For example, the synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones has been achieved through a one-pot reaction involving a Schiff base intermediate. This method provides a straightforward route to functionalized spirocycles with potential biological applications. In a similar vein, derivatives of 1-oxa-7-thia-4-azaspiro[4.5]decane have been synthesized from the reaction of a keto sulfone with N-substituted 2-aminoethanols, demonstrating the versatility of spirocyclization reactions.
The utility of these intermediates is further exemplified by their use in the synthesis of biologically active compounds. For instance, 1-oxa-8-azaspiro[4.5]decane derivatives have been developed as M1 muscarinic agonists for potential use in treating Alzheimer's disease. The synthesis of these compounds involved systematic modifications of the spirocyclic core to optimize their pharmacological profile. The table below summarizes some complex spirocyclic molecules synthesized using azaspiro[4.5]decane-based intermediates.
| Intermediate Type | Resulting Complex Molecule | Key Synthetic Strategy | Potential Application | Reference |
| 1-Thia-4-azaspiro[4.5]alkan-3-ones | 4-((Quinolin-4-yl)amino)-thia-azaspiro[4.5]alkan-3-ones | One-pot reaction via Schiff base | Antiproliferative agents | |
| 1-Oxa-8-azaspiro[4.5]decanes | 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one and analogs | Incorporation of a tetrahydrofuran (B95107) moiety | M1 muscarinic agonists | |
| 1-Thia-4-azaspiro[4.5]decan-3-ones | N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide | Multi-step synthesis with various substitutions | Antiviral (human coronavirus) | |
| 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides | Derivatives of 1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-diones | Reaction of a keto sulfone with N-substituted 2-aminoethanols | New spiro system |
Chemical Probes and Ligands for Molecular Interaction Studies (focus on chemical aspects)
The unique three-dimensional structure of the 1-azaspiro[4.5]decane scaffold makes it an attractive framework for the design of selective ligands and chemical probes for studying molecular interactions. The amine functionality at the 8-position can be readily modified to introduce reporter groups, affinity tags, or pharmacophoric elements.
A notable application in this area is the development of radiolabeled ligands for positron emission tomography (PET) imaging. For instance, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated as selective σ₁ receptor ligands. One of the most promising compounds was radiolabeled with fluorine-18 (B77423) to produce [¹⁸F]8, which demonstrated high initial brain uptake and specific binding to σ₁ receptors in preclinical studies. The synthesis of this radioligand involved a nucleophilic ¹⁸F-substitution on a tosylate precursor, with a good radiochemical yield and high purity.
Similarly, an ¹⁸F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative was developed as a σ₁ receptor radioligand for tumor imaging. This compound, [¹⁸F]5a, was synthesized via a one-pot, two-step procedure and showed specific binding to σ₁ receptors in tumor xenograft models. These studies underscore the chemical adaptability of the azaspiro[4.5]decane core for creating sophisticated molecular probes.
The table below details key aspects of azaspiro[4.5]decane-based chemical probes.
| Probe/Ligand | Target | Key Chemical Features | Synthetic Approach | Application | Reference |
| [¹⁸F]8 (1-oxa-8-azaspiro[4.5]decane derivative) | σ₁ receptor | Nanomolar affinity and moderate selectivity | Nucleophilic ¹⁸F-substitution of a tosylate precursor | Brain imaging agent | |
| [¹⁸F]5a (1,4-dioxa-8-azaspiro[4.5]decane derivative) | σ₁ receptor | High affinity and selectivity | One-pot, two-step radiolabeling | Tumor imaging agent |
Development of New Chemical Processes and Materials
The structural rigidity and synthetic accessibility of the 1-azaspiro[4.5]decane framework lend themselves to the development of new chemical processes and materials. While direct examples focusing on this compound are limited in the provided search results, the synthesis of related oxaspirocyclic compounds provides insight into potential applications.
For example, the synthesis of two new oxaspirocyclic compounds, 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, has been reported. The study of their crystal structures revealed the presence of various non-covalent interactions, such as hydrogen bonds and π-π stacking, which are crucial for the design of functional materials with specific solid-state properties. These types of interactions can influence properties like solubility, melting point, and crystal packing, which are important considerations in materials science.
The development of novel synthetic routes to spirocyclic systems also contributes to new chemical processes. The one-pot synthesis of 1-thia-4-azaspiro[4.4/5]alkan-3-ones is an example of an efficient chemical process that provides access to a new family of spiro-thiazolidinone derivatives in high yields. Such methodologies are valuable for the large-scale production of these scaffolds for further investigation.
Design and Synthesis of Chemically Diverse Compound Libraries Based on the Azaspiro[4.5]decane Core
The 1-azaspiro[4.5]decane scaffold is an excellent starting point for the construction of chemically diverse compound libraries for high-throughput screening and drug discovery. The ability to introduce multiple points of diversity on the spirocyclic core allows for the exploration of a large chemical space.
The synthesis of a series of 1-thia-4-azaspiro[4.5]decan-3-ones with various substitutions at the C-2 and C-8 positions, as well as an amide group at C-4, exemplifies this approach. This library of compounds was screened for antiviral activity, leading to the identification of several potent inhibitors of human coronavirus 229E. The structure-activity relationship studies guided the optimization of the lead compounds.
Similarly, the synthesis and evaluation of a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives as selective σ₁ receptor ligands demonstrate the library-based approach to ligand discovery. By systematically varying the substituents on the spirocyclic framework, researchers were able to identify a compound with optimal affinity and selectivity for the target receptor.
The design of such libraries often relies on versatile and robust chemical
Future Directions in 1 Azaspiro 4.5 Decan 8 Amine Research
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. Future research in the synthesis of 1-Azaspiro[4.5]decan-8-amine and its derivatives should prioritize sustainability and innovation.
The principles of green chemistry should be central to the design of new synthetic pathways. This includes the use of greener solvents, reduction of energy consumption, and the utilization of catalytic rather than stoichiometric reagents. mdpi.com The exploration of flow chemistry presents a significant opportunity to enhance the synthesis of this compound. nih.govspringerprofessional.deuc.ptscielo.br Continuous flow processes can offer improved reaction control, enhanced safety for handling reactive intermediates, and easier scalability. mdpi.comscielo.br
Furthermore, biocatalysis represents a promising frontier for the enantioselective synthesis of chiral azaspirocycles. frontiersin.orgnih.gov The use of enzymes, such as amine dehydrogenases or transaminases, could provide highly stereoselective routes to specific isomers of this compound and its derivatives, which is often crucial for their biological activity. frontiersin.orgnih.govresearchgate.net
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Reactions | Increased efficiency, reduced waste | Development of novel multi-component reactions. |
| Flow Chemistry | Improved control, safety, and scalability. mdpi.comnih.govscielo.br | Optimization of reaction conditions in continuous flow reactors. |
| Biocatalysis | High stereoselectivity, mild reaction conditions. frontiersin.orgnih.govresearchgate.net | Discovery and engineering of enzymes for the synthesis of chiral azaspiro amines. |
| Dearomatization | Atom economy, direct access to spirocycles. researchgate.netnih.gov | Exploration of novel dearomatization strategies for nitrogen-containing heterocycles. |
Advanced Spectroscopic and Computational Approaches for Deeper Structural Insights
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is critical for predicting its reactivity and designing new applications. Future research should leverage advanced spectroscopic and computational techniques to gain deeper structural insights.
While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used, more advanced NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed information about the spatial proximity of atoms, helping to elucidate the preferred conformation of the spirocyclic system. researchgate.netX-ray crystallography of this compound or its derivatives would provide definitive information about its solid-state conformation and intermolecular interactions. nih.gov
Computational chemistry , particularly Density Functional Theory (DFT) calculations, can be a powerful tool to complement experimental data. researchgate.net DFT calculations can be used to:
Predict the relative energies of different stereoisomers and conformers.
Simulate vibrational spectra (IR and Raman) to aid in the interpretation of experimental data.
Analyze the electronic properties, such as electrostatic potential maps, to identify reactive sites. researchgate.net
A systematic computational study of the conformational landscape of the 1-azaspiro[4.5]decane ring system would be invaluable for understanding its flexibility and how it might interact with biological targets or other molecules.
| Technique | Information Gained | Future Research Focus |
| Advanced NMR | Conformational analysis, stereochemistry. | Application of 2D NMR techniques (NOESY, ROESY) to various derivatives. |
| X-ray Crystallography | Definitive solid-state structure, intermolecular interactions. nih.gov | Crystallization of this compound and its key derivatives. |
| DFT Calculations | Relative energies, electronic properties, simulated spectra. researchgate.net | Comprehensive conformational analysis and prediction of reactivity. |
Broadening the Scope of Chemical Transformations and Derivatizations
The presence of a primary amine and a unique spirocyclic core makes this compound a versatile building block for the synthesis of a diverse range of new chemical entities.
Future research should focus on exploring a wide array of N-functionalization reactions of the primary amine. nih.gov This could include acylation, alkylation, sulfonylation, and the formation of ureas, thioureas, and guanidines. These transformations would allow for the introduction of a variety of functional groups, modulating properties such as solubility, lipophilicity, and basicity, which is particularly important in drug discovery. nih.gov
Beyond the amine group, the azaspiro[4.5]decane scaffold itself offers opportunities for further functionalization. While challenging, the selective C-H activation of the cyclohexane (B81311) or pyrrolidine (B122466) rings could open up new avenues for creating more complex and substituted derivatives. nih.gov This would enable the introduction of substituents at positions other than the amine, providing access to a wider chemical space.
The development of a library of derivatives of this compound would be a valuable resource for screening in various applications.
| Transformation | Potential Outcome | Research Direction |
| N-Acylation/Alkylation | Introduction of diverse functional groups. | Exploration of a broad range of acylating and alkylating agents. |
| N-Sulfonylation | Modification of electronic and steric properties. | Synthesis of a library of sulfonamide derivatives. |
| C-H Activation | Functionalization of the carbocyclic framework. nih.gov | Development of selective catalytic methods for C-H functionalization. |
| Formation of Ureas/Thioureas | Creation of potential hydrogen bond donors/acceptors. | Reaction with various isocyanates and isothiocyanates. |
Uncovering New Chemical Applications of the Azaspiro[4.5]decane Framework
The rigid and three-dimensional nature of the 1-azaspiro[4.5]decane scaffold makes it an attractive motif for applications beyond its current uses.
In medicinal chemistry , the 1-azaspiro[4.5]decane framework can serve as a conformationally restricted scaffold to mimic peptide turns or to orient pharmacophoric groups in a specific spatial arrangement, potentially leading to enhanced binding affinity and selectivity for biological targets. nih.gov The amine functionality of this compound provides a convenient handle for attaching the scaffold to other molecular fragments. Future research could explore its use in the design of novel inhibitors for enzymes or modulators for receptors implicated in various diseases. nih.gov For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as muscarinic agonists and sigma-1 receptor ligands. nih.govnih.gov
The field of catalysis offers another exciting avenue for the application of this compound. The amine can be used as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. The rigid spirocyclic backbone could enforce a specific geometry on a metal center, potentially leading to high enantioselectivity in catalytic transformations.
In materials science , the incorporation of the rigid 1-azaspiro[4.5]decane unit into polymers or other materials could impart unique properties. For example, it could influence the thermal stability, mechanical strength, or morphology of the resulting materials. The amine group allows for covalent incorporation into polymer chains through various polymerization techniques.
| Application Area | Potential Role of the Scaffold | Future Research Focus |
| Medicinal Chemistry | Conformationally restricted pharmacophore carrier. nih.gov | Design and synthesis of derivatives as enzyme inhibitors or receptor modulators. nih.govnih.govnih.gov |
| Asymmetric Catalysis | Chiral ligand precursor. | Synthesis of novel ligands and their application in catalytic reactions. |
| Materials Science | Rigid building block for polymers and functional materials. | Incorporation into novel polymers and study of their properties. |
| Chemical Biology | Molecular probe for studying biological systems. | Development of fluorescently labeled or biotinylated derivatives. |
Q & A
Q. Structural Elucidation Protocol
- ¹H/¹³C NMR : Key signals include sp³-hybridized carbons in the spiro junction (δ 40–60 ppm) and amine protons (δ 1.5–3.0 ppm). For example, 8-methyl-1,4-dioxaspiro[4.5]decan-8-amine shows distinct splitting patterns due to restricted rotation .
- HRMS : Accurate mass measurement (e.g., m/z 229.33 for C₁₀H₁₉NO₃) confirms molecular formula .
- X-ray Crystallography : Resolves ambiguities in ring conformation and stereochemistry .
How can researchers design experiments to evaluate the dopamine receptor agonism of this compound?
Q. Pharmacological Experimental Design
In Vitro Assays :
- cAMP Accumulation : Measure Gαs-coupled receptor activation in HEK293 cells transfected with D1/D5 receptors.
- Radioligand Displacement : Use [³H]SCH-23390 for D1 receptor binding affinity .
In Vivo Models :
- Locomotor Activity Tests : Administer compound to rodents and monitor hyperlocomotion, a hallmark of D1 agonism.
- Microdialysis : Quantify dopamine release in striatal regions .
What safety protocols are essential when handling this compound hydrochloride?
Q. Basic Laboratory Safety Guidelines
- Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and N95 respirators for aerosol prevention .
- Ventilation : Use fume hoods during synthesis to minimize inhalation risks.
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .
How do structural modifications (e.g., sulfonyl vs. alkyl groups) alter the physicochemical properties of this compound?
Q. Advanced Structure-Activity Relationship (SAR) Analysis
| Modification | Impact on Properties | Biological Relevance | Reference |
|---|---|---|---|
| Sulfonyl (-SO₂R) | ↑ Hydrophilicity, enzyme inhibition | Antimicrobial activity | |
| Trifluoromethyl (-CF₃) | ↑ Lipophilicity, metabolic stability | Enhanced CNS penetration | |
| N-Alkylation | ↓ Basicity, receptor selectivity | Dopamine agonist specificity |
What strategies can optimize the enantiomeric purity of this compound during synthesis?
Q. Chiral Resolution Techniques
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during cyclization .
- Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) resolves enantiomers .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer .
How can computational modeling predict the bioactivity of novel this compound analogs?
Q. In Silico Workflow
Docking Studies : Use AutoDock Vina to model ligand-receptor interactions (e.g., D1 dopamine receptor PDB: 7LIV).
QSAR Models : Train algorithms on datasets with logP, polar surface area, and IC₅₀ values to predict activity .
MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Process Chemistry Considerations
- Purification : Continuous chromatography reduces solvent waste compared to batch methods.
- Byproduct Control : Monitor for dimerization (e.g., 8,8’-butane-diyl bis-spiro derivatives) via LC-MS .
- Cost-Efficiency : Replace expensive catalysts (e.g., Oxone) with electrochemical alternatives .
How do solvent systems influence the reactivity of this compound in nucleophilic substitutions?
Q. Advanced Reaction Optimization
- Polar Protic Solvents (MeOH/H₂O) : Stabilize transition states in SN1 mechanisms but may hydrolyze sensitive groups.
- Aprotic Solvents (DMF, MeCN) : Favor SN2 pathways, enhancing nucleophilicity of amine groups .
- Solvent-Free Conditions : Ball milling reduces side reactions in solid-state syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
